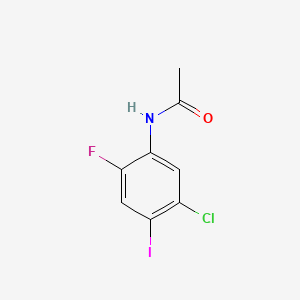
(6-Bromo-2,3-difluoro-phenyl)methyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Bromo-2,3-difluoro-phenyl)methyl methanesulfonate is a chemical compound with the molecular formula C8H7BrF2O3S and a molecular weight of 301.11 g/mol . It is characterized by the presence of bromine, fluorine, and methanesulfonate groups attached to a benzyl ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-2,3-difluoro-phenyl)methyl methanesulfonate typically involves the reaction of 6-Bromo-2,3-difluorobenzyl alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Bulk manufacturing may involve the use of automated reactors and continuous flow systems to optimize production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(6-Bromo-2,3-difluoro-phenyl)methyl methanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Products include substituted benzyl derivatives depending on the nucleophile used.
Oxidation: Products may include benzaldehyde or benzoic acid derivatives.
Aplicaciones Científicas De Investigación
(6-Bromo-2,3-difluoro-phenyl)methyl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Investigated for potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (6-Bromo-2,3-difluoro-phenyl)methyl methanesulfonate involves its reactivity towards nucleophiles and its ability to undergo substitution reactions. The methanesulfonate group acts as a good leaving group, facilitating the formation of new bonds with nucleophiles. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-2,3-difluorobenzyl alcohol: Similar structure but lacks the methanesulfonate group.
2,3-Difluorobenzyl methanesulfonate: Similar but lacks the bromine atom.
6-Bromo-2-fluorobenzyl methanesulfonate: Similar but has only one fluorine atom.
Uniqueness
(6-Bromo-2,3-difluoro-phenyl)methyl methanesulfonate is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. These properties make it a valuable intermediate in organic synthesis and a useful tool in various research applications .
Propiedades
IUPAC Name |
(6-bromo-2,3-difluorophenyl)methyl methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O3S/c1-15(12,13)14-4-5-6(9)2-3-7(10)8(5)11/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJBNUQVODEFLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1=C(C=CC(=C1F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8248473.png)

![7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8248477.png)




![6-Bromo-7-chloro[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8248503.png)
![tert-butyl N-[(4-aminotetrahydrothiopyran-4-yl)methyl]carbamate](/img/structure/B8248508.png)


![2-Methylsulfonyl-2,6-diazaspiro[3.3]heptane;hydrochloride](/img/structure/B8248524.png)

